Topotecan-d5

Vue d'ensemble

Description

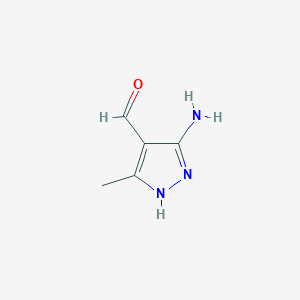

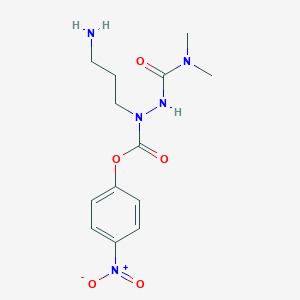

Topotecan-d5 is a labelled analogue of Topotecan . Topotecan is a semi-synthetic derivative of camptothecin and is an anti-tumor drug with topoisomerase I-inhibitory activity . It is used in the form of its hydrochloride salt to treat ovarian cancer, lung cancer, and other cancer types .

Synthesis Analysis

The synthesis of Topotecan-d5 involves complex processes. One method involves the fabrication and characterization of sterically stabilized liposomes of topotecan . Liposomes have been prepared using ethanol injection-solvent evaporation method followed by extrusion for size reduction .Molecular Structure Analysis

Topotecan has a molecular formula of C23H23N3O5 . Long-lasting molecular dynamics simulations of the DNA-topoisomerase I binary complex and of the DNA-topoisomerase-topotecan ternary complex have been performed and compared . The conformational space sampled by the binary complex is reduced by the presence of the drug .Chemical Reactions Analysis

Topotecan binds to the topoisomerase I-DNA complex and prevents re-ligation of these single-strand breaks . The presence of topotecan produces a different behavior of the protein collective motions and an alteration in secondary structure and flexibility in regions that are not in direct contact with the drug .Physical And Chemical Properties Analysis

Topotecan has a molecular weight of 421.45 . It is soluble in DMSO and Methanol . The physical form of topotecan inside liposomes has been evaluated by fluorescence spectroscopy .Applications De Recherche Scientifique

Nanoplatform for Cancer Therapy

Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form . They play a key role in reducing systemic toxicity and battling drug resistance . This article explores nanoenabled active and passive targeting strategies and combinatorial therapy employing topotecan to ameliorate various cancers .

Sterically Stabilized Liposomes

Sterically stabilized liposomes of topotecan have been fabricated and characterized . Liposomes have been prepared using ethanol injection-solvent evaporation method followed by extrusion for size reduction . The successful journey of such a complex drug delivery system from bench to clinic requires in-depth understanding and characterization .

Tumor Targeting

Research approaches for the targeted delivery of topotecan nanoparticles will evolve more with time as a result of research investigations on the biological traits of specific tumors . Therefore, it is essential to note that improved knowledge of the tumor microenvironment and additional research into how nano-based drug delivery systems .

Overcoming Drug Resistance

Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form . They play a key role in reducing systemic toxicity and battling drug resistance .

Improving Pharmacokinetics

Pegylation of liposomes help them to alter the pharmacokinetics of drug molecule in vivo . The successful journey of such a complex drug delivery system from bench to clinic requires in-depth understanding and characterization .

Enhancing Anticancer Therapeutics

The development of drug delivery which delivers controlled drug release at the tumor sites emerged as an attractive option for enhancing anticancer therapeutics . Next-generation nanotherapeutics must not contain only the nanoscale but should find their way to the solid tumor via active or passive targeting .

Mécanisme D'action

Target of Action

Topotecan-d5, like its parent compound Topotecan, primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .

Biochemical Pathways

The primary biochemical pathway affected by Topotecan-d5 is the DNA replication process. By inhibiting topoisomerase I, Topotecan-d5 interferes with the normal unwinding and rewinding of DNA strands, which is crucial for DNA replication and transcription . This leads to DNA damage, disrupting the cell cycle and ultimately leading to cell death .

Result of Action

The molecular and cellular effects of Topotecan-d5’s action primarily involve the induction of DNA damage, leading to cell cycle arrest and apoptosis . This results in the death of cancer cells and a reduction in tumor size .

Action Environment

The action, efficacy, and stability of Topotecan-d5 can be influenced by various environmental factors. For instance, the pH level can affect the equilibrium between the lactone structure of Topotecan-d5 and its inactive ring-opened hydroxy acid form . Additionally, the presence of other drugs can also influence the action of Topotecan-d5. For example, the combination of Topotecan-d5 with ATR inhibitors has been shown to significantly suppress tumor growth in mouse xenografts .

Safety and Hazards

Orientations Futures

Topotecan is less effective than other drugs for women with platinum-sensitive ovarian cancer, and treatment with topotecan after receiving carboplatin and paclitaxel has no additional survival benefits . Therefore, future research may focus on improving the efficacy of topotecan and reducing its side effects.

Propriétés

IUPAC Name |

(19S)-8-[(dimethylamino)methyl]-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-NTSVIFQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649449 | |

| Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Topotecan-d5 | |

CAS RN |

1133355-98-2 | |

| Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)

![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)